

# UT-34: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UT-34     |           |
| Cat. No.:            | B15542330 | Get Quote |

# A Novel Pan-Androgen Receptor Antagonist and Selective Degrader

For researchers, scientists, and drug development professionals, this document provides an indepth overview of the chemical structure, properties, and mechanism of action of **UT-34**, a promising agent in the landscape of prostate cancer therapeutics.

**UT-34** is a novel, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and a selective androgen receptor degrader (SARD).[1][2][3] Its dual mechanism of action, targeting both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR, positions it as a potential next-generation therapeutic for castration-resistant prostate cancer (CRPC), including cases resistant to current therapies like enzalutamide.[2][3][4]

### **Chemical Structure and Physicochemical Properties**

**UT-34**, with the IUPAC name (2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide, is a small molecule with the chemical formula C15H12F4N4O2.[1][5][6] Its unique structure allows for potent and selective interaction with the androgen receptor.



| Property                        | Value                             | Reference          |
|---------------------------------|-----------------------------------|--------------------|
| CAS Number                      | 2168525-92-4                      | [1][2][5][6][7][8] |
| Molecular Formula               | C15H12F4N4O2                      | [1][5][6][7]       |
| Molecular Weight                | 356.27 g/mol                      | [1][7]             |
| Appearance                      | White to off-white solid powder   | [1]                |
| LogP                            | 1.3                               | [1]                |
| Hydrogen Bond Donor Count       | 2                                 | [1]                |
| Hydrogen Bond Acceptor<br>Count | 8                                 | [1]                |
| Rotatable Bond Count            | 4                                 | [1]                |
| SMILES                          | FC1C=NN(C=1)CINVALID-<br>LINK(C)O | [1]                |
| InChI Key                       | YDRMSDHDYRAUBR-<br>AWEZNQCLSA-N   | [1][5]             |

# Pharmacological Properties and Mechanism of Action

**UT-34** exhibits potent antagonist activity against both wild-type and mutant forms of the androgen receptor.[2][3][7] A key feature of **UT-34** is its ability to induce the degradation of the AR, including the splice variant AR-V7, through the ubiquitin-proteasome pathway.[2][4][9][10] This degradation is crucial for overcoming resistance mechanisms observed with conventional AR antagonists.[4]



| Target       | IC50 (nM) | Reference    |
|--------------|-----------|--------------|
| Wild-type AR | 211.7     | [2][3][7][9] |
| F876L-AR     | 262.4     | [2][3][7][9] |
| W741L-AR     | 215.7     | [2][3][7][9] |
| T877A-AR     | 80.78     | [11]         |

The mechanism of **UT-34**-induced AR degradation involves its binding to both the LBD and the AF-1 domain in the N-terminus of the AR.[2][4][9] This interaction promotes a conformational change in the AR, leading to its ubiquitination and subsequent degradation by the proteasome. [4]





Click to download full resolution via product page

UT-34 induced AR degradation pathway.



# Experimental Protocols In Vitro Assays

Western Blot Analysis for AR Levels:[1]

- · Cell Line: LNCaP cells.
- Treatment: Cells are treated with **UT-34** at concentrations of 0.1  $\mu$ M, 1  $\mu$ M, and 10  $\mu$ M for 24 hours.
- Protocol: Following treatment, total protein is extracted from the cells. Protein concentration
  is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to
  a PVDF membrane. The membrane is blocked and then incubated with a primary antibody
  specific for the androgen receptor. After washing, the membrane is incubated with a
  secondary antibody conjugated to horseradish peroxidase. The signal is detected using an
  enhanced chemiluminescence (ECL) substrate. A reduction in the band intensity
  corresponding to the AR indicates degradation.

Gene Expression Analysis:[2][10]

- Cell Line: LNCaP-ARV7 cells.
- Treatment: Cells are treated with UT-34 (e.g., 10 μM) for 24 hours in the presence of 0.1 nM R1881 (a synthetic androgen) or 10 ng/mL Doxycycline (to induce AR-V7 expression).
- Protocol: Total RNA is isolated from the treated cells using a suitable RNA extraction kit. The
  RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is
  performed using primers specific for AR target genes such as PSA (prostate-specific antigen)
  and FKBP5. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
  Inhibition of R1881-induced gene expression demonstrates the antagonistic activity of UT34.

Cell Proliferation Assay:[2]

Cell Line: LNCaP cells.



- Treatment: Cells are treated with increasing concentrations of UT-34 (starting from 100 nM up to 10 μM) for a specified period (e.g., 72 hours).
- Protocol: Cell viability or proliferation is assessed using a standard method such as the MTT or CellTiter-Glo assay. The absorbance or luminescence is measured, which correlates with the number of viable cells. A decrease in the signal indicates inhibition of cell growth.



Click to download full resolution via product page

Workflow for in vitro evaluation of UT-34.

### **In Vivo Studies**

Xenograft Mouse Model:[1]

• Animal Model: Non-obese diabetic/severe combined immunodeficiency Gamma (NSG) mice.



- Tumor Induction: Mice are subcutaneously injected with enzalutamide-resistant MR49F prostate cancer cells.
- Treatment: Once tumors are established, mice are treated with UT-34 at doses of 20 mg/kg or 40 mg/kg.
- Administration: Oral administration, daily for 14 days.
- Endpoint: Tumor growth is monitored throughout the study. At the end of the study, seminal
  vesicle weight is measured as a marker of androgen-dependent tissue response. A decrease
  in tumor volume and seminal vesicle weight indicates the in vivo efficacy of UT-34.

## **Preclinical Efficacy and Safety**

In preclinical models, **UT-34** has demonstrated significant anti-prostate cancer activity.[1][2] It effectively inhibits the growth of enzalutamide-sensitive and -resistant prostate cancer xenografts.[4] Notably, at doses that induce AR degradation, **UT-34** can cause tumor regression.[4][11] The compound has shown a broad safety margin with no cross-reactivity with other nuclear receptors like the estrogen receptor (ER), progesterone receptor (PR), or glucocorticoid receptor (GR).[2][4][9]

### Conclusion

**UT-34** represents a significant advancement in the development of androgen receptor-targeted therapies. Its dual mechanism as a pan-AR antagonist and a selective AR degrader offers a promising strategy to overcome the challenges of drug resistance in prostate cancer. The preclinical data strongly support its continued investigation as a potential next-generation therapeutic for patients with advanced and resistant forms of the disease. **UT-34** (also known as ONCT-534) has advanced to Phase I/II clinical trials.[10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. UT-34 | pan-androgen receptor (AR) antagonist | CAS# 2168525-92-4 |selective androgen receptor degrader (SARD)| InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medkoo.com [medkoo.com]
- 6. UT-34 98% | CAS: 2168525-92-4 | AChemBlock [achemblock.com]
- 7. abmole.com [abmole.com]
- 8. UT-34 | CAS#:2168525-92-4 | Chemsrc [chemsrc.com]
- 9. UT-34|CAS 2168525-92-4|DC Chemicals [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [UT-34: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542330#ut-34-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com